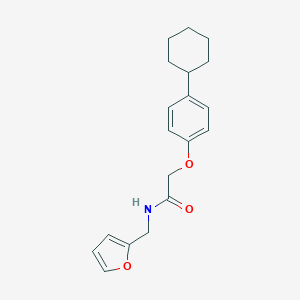![molecular formula C22H27N3O3 B244090 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide, also known as MBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBP belongs to the family of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which is associated with mood regulation and cognitive function.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its high potency and specificity. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has a high affinity for the dopamine and serotonin receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters. However, one of the limitations of using N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is its potential use as an anti-inflammatory agent in conditions such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylpiperazine in the presence of butyric anhydride. The reaction results in the formation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide. The purity of the compound is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C22H27N3O3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C22H27N3O3/c1-3-4-21(26)23-18-7-9-19(10-8-18)24-13-15-25(16-14-24)22(27)17-5-11-20(28-2)12-6-17/h5-12H,3-4,13-16H2,1-2H3,(H,23,26) |
Clave InChI |
UGRDGQRWYFCSPR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)